molecular formula C9H8ClNO3S2 B1523256 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride CAS No. 1283341-02-5

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride

Cat. No.: B1523256
CAS No.: 1283341-02-5
M. Wt: 277.8 g/mol
InChI Key: RKMYNUROVBYJJM-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride (CAS 1283341-02-5) is a sulfonyl chloride derivative featuring a thiophene core substituted with a methyl group at position 2 and a 3-methyl-5-isoxazolyl moiety at position 4. The sulfonyl chloride group at position 3 confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters . Its structural uniqueness lies in the combination of a thiophene ring and an isoxazole heterocycle, which may influence electronic properties and steric interactions in chemical reactions.

Properties

IUPAC Name

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYNUROVBYJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride, with the CAS number 1283341-02-5, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

The compound features a thiophene ring substituted with a sulfonyl chloride and an isoxazole moiety. The structure can be represented as follows:

CxHyClNzOaSb\text{C}_x\text{H}_y\text{Cl}\text{N}_z\text{O}_a\text{S}_b
PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O₂S
Molecular Weight284.76 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of thiophene and isoxazole can effectively inhibit the growth of various pathogenic bacteria and fungi.

Case Study: Antimicrobial Screening

In a study evaluating several thiazolopyridine derivatives, one compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 μM. This suggests that related compounds may share similar antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The MTT assay was employed to evaluate the effects of various derivatives on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying levels of cytotoxicity, with HaCat cells being more sensitive than BALB/c 3T3 cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and target proteins. For instance, docking simulations revealed that certain derivatives form stable interactions with bacterial targets like MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and replication, respectively. The binding energies were comparable to those of established antibiotics such as ciprofloxacin .

Summary of Findings

The biological activity of this compound appears promising based on preliminary research:

  • Antimicrobial Activity : Effective against Gram-negative bacteria with low MIC values.
  • Cytotoxicity : Varies across different cell lines, necessitating further investigation into safety.
  • Molecular Interactions : Favorable binding profiles suggest potential as an antibacterial agent.

Table 2: Summary of Biological Activity

Activity TypeObservations
AntimicrobialMIC = 0.21 μM against E. coli
CytotoxicityVaries; more toxic to HaCat cells
Binding AffinityComparable to ciprofloxacin

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS Number Core Structure Substituents Key Differences References
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride 1283341-02-5 Thiophene - Methyl (C2)
- 3-Methyl-5-isoxazolyl (C5)
- Sulfonyl chloride (C3)
Reference compound
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride 160233-27-2 Thiophene - Isoxazol-3-yl (C5)
- Sulfonyl chloride (C2)
Sulfonyl chloride position (C2 vs. C3)
5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride 924865-06-5 Furan - Methyl (C2)
- 5-Isoxazolyl (C5)
- Sulfonyl chloride (C3)
Heterocycle (furan vs. thiophene)
Trifluoromethanesulfonyl chloride 421-83-0 Methane - Trifluoromethyl group
- Sulfonyl chloride
Simpler structure; strong electron-withdrawing group

Key Observations:

  • Positional Isomerism: The compound 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride (CAS 160233-27-2) differs only in the position of the sulfonyl chloride group (C2 vs. C3).
  • Heterocyclic Core : Replacing thiophene with furan (as in 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride) reduces aromatic stability and electron density, which may lower reactivity in electrophilic substitutions .
  • Functional Group Comparison : Trifluoromethanesulfonyl chloride (CAS 421-83-0) lacks aromatic rings but features a highly electronegative trifluoromethyl group, leading to greater volatility (boiling point: 29–32°C) compared to bulkier aromatic sulfonyl chlorides .

Physical and Spectroscopic Properties

  • IR Spectroscopy : Pyridone derivatives with isoxazolyl groups (e.g., 5c in ) show absorption bands near 1675 cm⁻¹ for carbonyl stretches, whereas sulfonyl chlorides typically exhibit strong S=O stretches near 1350–1200 cm⁻¹ .
  • NMR : The 3-methyl-5-isoxazolyl group in related compounds (e.g., 5c) produces distinct proton signals (e.g., δ 8.86 for C4-H in isoxazole), which would differ in the thiophene-based target compound due to ring-current effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride
Reactant of Route 2
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride

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